molecular formula C8H7FO4S B3218051 2-Fluoro-3-(methylsulfonyl)benzoic acid CAS No. 1186663-47-7

2-Fluoro-3-(methylsulfonyl)benzoic acid

Cat. No. B3218051
M. Wt: 218.2 g/mol
InChI Key: UCGSFFXVPVKTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-3-(methylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C8H7FO4S . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(methylsulfonyl)benzoic acid” can be represented by the molecular formula C8H7FO4S . More detailed structural information, such as a 3D model, may be available in specialized chemical databases .


Physical And Chemical Properties Analysis

“2-Fluoro-3-(methylsulfonyl)benzoic acid” is a solid compound . More specific physical and chemical properties, such as density, boiling point, and molecular weight, can be found in chemical databases .

Scientific Research Applications

Understanding Drug Metabolism and Biological Activity

The study of 2-Fluoro-3-(methylsulfonyl)benzoic acid and its related compounds helps in understanding the biotransformation and biological activities of drugs. For instance, Duggan et al. (1977) explored the metabolites of sulindac, a molecule structurally related to 2-Fluoro-3-(methylsulfonyl)benzoic acid, highlighting the importance of sulfide metabolites in eliciting pharmacological responses. This research underlines the significance of metabolic transformations in determining drug efficacy and safety D. E. Duggan, K. F. Hooke, E. Risley, T. Shen, C. G. Arman, The Journal of pharmacology and experimental therapeutics, 1977.

Probing Antisecretory and Anti-inflammatory Properties

The compound's derivatives have been explored for their antisecretory and anti-inflammatory properties. Uchida et al. (1989) synthesized derivatives that inhibit (H+ + K+) ATPase, potentially useful in treating conditions like gastric ulcers by reducing acid secretion M. Uchida, S. Morita, M. Chihiro, T. Kanbe, K. Yamasaki, Y. Yabuuchi, K. Nakagawa, Chemical & pharmaceutical bulletin, 1989. Additionally, Skinner et al. (1991) noted the role of sulindac, a related compound, in inhibiting the growth of colon tumors in rats, indicating potential anti-cancer applications S. Skinner, A. G. Penney, P. O’Brien, Archives of surgery, 1991.

Enhancing Imaging Techniques

The compound and its analogs have contributed to the advancement of imaging techniques, particularly in tumor detection. McConathy et al. (2002) explored fluorinated analogs of alpha-aminoisobutyric acid for use in PET imaging of tumors, demonstrating the potential of these compounds in enhancing the detection and characterization of neoplasms J. McConathy, L. Martarello, E. Malveaux, V. Camp, N. Simpson, Chiab P. Simpson, G. Bowers, J. Olson, M. Goodman, Journal of medicinal chemistry, 2002.

Understanding Environmental and Health Impacts

The structural relatives of 2-Fluoro-3-(methylsulfonyl)benzoic acid have been investigated for their environmental persistence and potential health effects. Sheng et al. (2017) studied the hepatotoxic effects of fluorotelomer compounds, providing insights into the bioaccumulation potential and toxicological profiles of these substances Nan Sheng, Xiujuan Zhou, Fei Zheng, Yitao Pan, Xuejiang Guo, Yong Guo, Yan Sun, Jiayin Dai, Archives of Toxicology, 2017.

Safety And Hazards

Safety data sheets suggest that “2-Fluoro-3-(methylsulfonyl)benzoic acid” should be handled with care to avoid contact with skin and eyes, ingestion, and inhalation . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

The future directions for “2-Fluoro-3-(methylsulfonyl)benzoic acid” are not specified in the retrieved sources. Its use would likely continue to be in the field of research and development .

properties

IUPAC Name

2-fluoro-3-methylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c1-14(12,13)6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGSFFXVPVKTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700184
Record name 2-Fluoro-3-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(methylsulfonyl)benzoic acid

CAS RN

1186663-47-7, 1072449-62-7
Record name 2-Fluoro-3-(methylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-3-methanesulfonylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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